molecular formula C9H9F3O2 B1433210 2-Methyl-5-(trifluoromethoxy)benzyl alcohol CAS No. 1261478-61-8

2-Methyl-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1433210
CAS No.: 1261478-61-8
M. Wt: 206.16 g/mol
InChI Key: NIZSWVZPENQEME-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound . It is a member of (trifluoromethyl)benzenes . The CAS Number of this compound is 1261478-61-8 .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7F3O . The molecular weight is 176.14 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid . The boiling point is 70 °C/3 mmHg . The density is 1.326 g/mL at 25 °C . The refractive index is 1.47 .

Scientific Research Applications

Benzyl Ether Synthesis

2-Methyl-5-(trifluoromethoxy)benzyl alcohol is implicated in the synthesis of benzyl ethers, a fundamental transformation in organic synthesis. A bench-stable pyridinium salt, 2-benzyloxy-1-methylpyridinium triflate, has been demonstrated to convert alcohols into benzyl ethers upon warming, showing good to excellent yields across a range of alcohols (Poon & Dudley, 2006). This process underscores the utility of trifluoromethoxy-substituted benzyl alcohols in organic synthesis, offering a straightforward method for ether formation.

O-Benzylating Reagent Development

The development of novel O-benzylating reagents is another significant application area. The compound 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), derived from the formal trimerization of benzyl imidate units, serves as an acid-catalyzed O-benzylating agent. This reagent facilitates the benzyl ether formation of various functionalized alcohols in good yields, highlighting the versatility of trifluoromethoxy benzyl alcohols in synthesis (Yamada, Fujita, & Kunishima, 2012).

Nucleophilic Trifluoromethoxylation

A significant application in the field of organofluorine chemistry is the nucleophilic trifluoromethoxylation of substrates to form trifluoromethyl ethers. An isolable pyridinium trifluoromethoxide salt has been prepared for this purpose, proving effective in SN2 reactions and representing a novel methodology for introducing trifluoromethoxy groups into organic molecules (Duran-Camacho et al., 2021).

Safety and Hazards

“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous chemical. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used for extinguishing .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZSWVZPENQEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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